molecular formula C20H17NO3 B4278453 N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide

N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide

Cat. No.: B4278453
M. Wt: 319.4 g/mol
InChI Key: SQPGBYPJBOHHTI-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide is an organic compound that belongs to the class of benzoylphenyl derivatives. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a furan ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13-12-17(14(2)24-13)20(23)21-18-11-7-6-10-16(18)19(22)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPGBYPJBOHHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide typically involves the reaction of 2-benzoylbenzoic acid with 2,5-dimethylfuran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol. The process may also involve the use of reagents like ammonium acetate and hexamethylenetetramine (HMTM) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and controlled synthesis of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow reactors ensures consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or ethanol .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield benzoylphenyl oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted benzoylphenyl compounds .

Scientific Research Applications

N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring and the presence of both benzoyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide
Reactant of Route 2
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N-(2-benzoylphenyl)-2,5-dimethyl-3-furamide

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